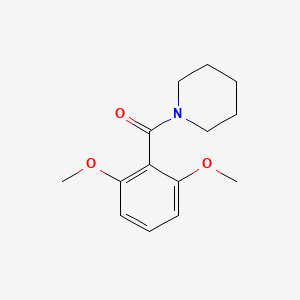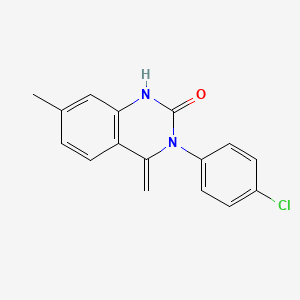
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide, also known as MPCH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the hydrazide family of compounds and has been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and induce apoptosis in cancer cells. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it may exhibit different effects in different cell types or animal models, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the investigation of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide as a potential treatment for other neurodegenerative disorders, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide and its potential use as an anticancer agent.
Métodos De Síntesis
The synthesis of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide can be achieved through several methods, including the reaction of 2-methylbenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzohydrazide with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. The yield of N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N'-(2-methylbenzoyl)-2-pyridinecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N'-(2-methylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-6-2-3-7-11(10)13(18)16-17-14(19)12-8-4-5-9-15-12/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUVVFVNRMDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methylbenzoyl)pyridine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)



![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)